molecular formula C14H17N3O2 B6636995 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile

Katalognummer B6636995
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: RMWDALJXYQCEFK-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile, also known as RO5126766, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Wirkmechanismus

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile inhibits the MAPK signaling pathway by targeting the kinase activity of RAF proteins, which are upstream regulators of the MAPK pathway. This molecule binds to the ATP-binding site of RAF proteins and prevents their activation, thereby blocking the downstream signaling of the MAPK pathway. This leads to the inhibition of cell proliferation and survival, which is essential for the growth of tumor cells.
Biochemical and Physiological Effects:
4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. These effects are mediated through the inhibition of the MAPK signaling pathway, which is involved in several cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for RAF proteins, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this molecule also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Zukünftige Richtungen

There are several future directions for the research on 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile, including the evaluation of its therapeutic potential in clinical trials, the identification of biomarkers for patient selection and monitoring, the development of combination therapies with other targeted agents, and the investigation of its potential as a diagnostic tool for cancer and neurodegenerative disorders. Additionally, the optimization of the synthesis method and the development of novel analogs with improved pharmacological properties are also important areas of research.

Synthesemethoden

The synthesis of 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile involves the condensation of 4-aminobenzonitrile with (R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde, followed by the acylation of the resulting intermediate with 2-oxoethyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of this molecule has been reported in several publications, including a patent by F. Hoffmann-La Roche Ltd.

Wissenschaftliche Forschungsanwendungen

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this molecule has been shown to inhibit the growth of tumor cells by blocking the MAPK signaling pathway, which is essential for cell proliferation and survival. This molecule has been tested in preclinical models of several types of cancer, including melanoma, pancreatic cancer, and lung cancer, and has shown promising results.
In neurodegenerative disorders, 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has been shown to protect neurons from damage caused by oxidative stress and inflammation. This molecule has been tested in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and has shown potential as a neuroprotective agent.
In cardiovascular diseases, 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has been shown to improve cardiac function and reduce the risk of heart failure. This molecule has been tested in preclinical models of myocardial infarction and heart failure, and has shown promising results.

Eigenschaften

IUPAC Name

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-8-11-3-5-12(6-4-11)16-9-14(19)17-7-1-2-13(17)10-18/h3-6,13,16,18H,1-2,7,9-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDALJXYQCEFK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.